molecular formula C20H23ClN2O4S B11239868 1-(benzylsulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11239868
M. Wt: 422.9 g/mol
InChI Key: JNOMTDNHSMUIJO-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 5-chloro-2-methoxyaniline with aryl sulfonyl chlorides in a basic aqueous medium to form N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives . These methods are designed to be environmentally benign and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes, which play a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-2-methoxyphenyl)-1-phenylmethanesulfonylpiperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-(5-chloro-2-methoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-19-10-9-17(21)12-18(19)22-20(24)16-8-5-11-23(13-16)28(25,26)14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13-14H2,1H3,(H,22,24)

InChI Key

JNOMTDNHSMUIJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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